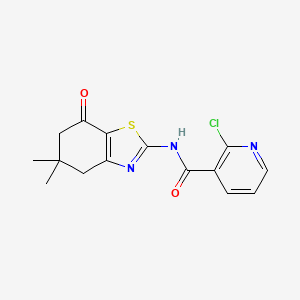
Ethyl 1-(3-phenylpropanoyl)piperidine-4-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 1-(3-phenylpropanoyl)piperidine-4-carboxylate (EPCPC) is a synthetic compound with a broad range of applications in the fields of medicine, biochemistry, and pharmaceuticals. It is a cyclic ester of piperidine with an ethyl moiety attached to the carboxyl group. EPCPC has been used in the synthesis of a variety of compounds, including drugs, and has been studied for its potential as an anti-inflammatory, analgesic, and anti-microbial agent. Furthermore, EPCPC has been studied for its ability to modulate the activity of certain enzymes and proteins, and for its potential to act as a pro-drug for the delivery of various therapeutic agents.
Wissenschaftliche Forschungsanwendungen
Anticancer Potential
- Synthesis and Evaluation as Anticancer Agents: A study synthesized piperidine-4-carboxylic acid ethyl ester-appended 1,3,4-oxadiazole hybrids, including derivatives of Ethyl 1-(3-phenylpropanoyl)piperidine-4-carboxylate. These compounds showed promising results as anticancer agents, with some derivatives demonstrating strong anticancer activity (Rehman et al., 2018).
Antibacterial and Antifungal Activities
- Synthesis and Biological Activity: The synthesis of derivatives involving this compound and their subsequent evaluation for antibacterial and antifungal activities has been documented. This research highlights the compound's potential in developing treatments against various bacterial and fungal infections (Bodke & Sangapure, 2003).
Enzyme Inhibition Studies
- Acetylcholinesterase and Butyrylcholinesterase Inhibition: A series of derivatives from this compound were synthesized and evaluated for their enzyme inhibition activities. These compounds showed significant inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), indicating potential applications in treating conditions like Alzheimer's disease (Khalid et al., 2014).
Microbial Reduction Studies
- Stereospecific Microbial Reduction: this compound was used in studies exploring stereospecific microbial reduction. This process yielded products with high diastereo- and enantioselectivity, contributing to the field of chiral chemistry and pharmaceutical synthesis (Guo et al., 2006).
Structural and Crystallographic Analysis
- Crystal Structures Analysis: The crystal structures of analogues of this compound were determined, providing insights into their molecular conformations and potential for further pharmaceutical development (Mambourg et al., 2021).
Wirkmechanismus
Safety and Hazards
Ethyl 1-(3-phenylpropanoyl)piperidine-4-carboxylate may cause skin burns and eye damage. It may also cause respiratory irritation. In case of contact with skin or eyes, immediate medical attention is required . It is recommended to use this compound only in a well-ventilated area and to avoid breathing its dust, fume, gas, mist, vapors, or spray .
Zukünftige Richtungen
The future directions for research on Ethyl 1-(3-phenylpropanoyl)piperidine-4-carboxylate could involve further exploration of its biological properties and potential applications in various scientific fields. This could include studies on its synthesis, reactivity, mechanism of action, and safety profile .
Eigenschaften
IUPAC Name |
ethyl 1-(3-phenylpropanoyl)piperidine-4-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23NO3/c1-2-21-17(20)15-10-12-18(13-11-15)16(19)9-8-14-6-4-3-5-7-14/h3-7,15H,2,8-13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JJWKHNYMWXFXJG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCN(CC1)C(=O)CCC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
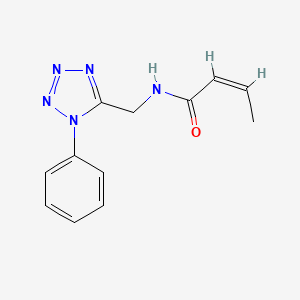
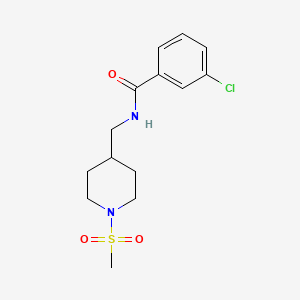
![8-(4-Methoxyphenyl)-2,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3,4-dione](/img/structure/B2511516.png)
![N-[(2-Methyl-5-pyridin-4-ylpyrazol-3-yl)methyl]-9H-xanthene-9-carboxamide](/img/structure/B2511517.png)

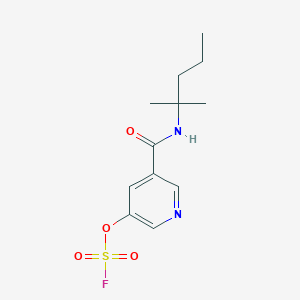
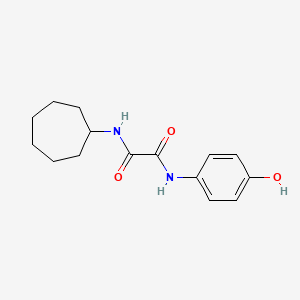

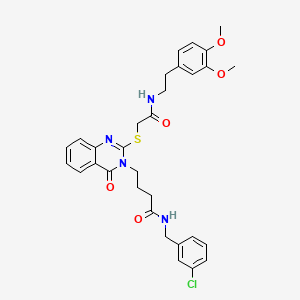
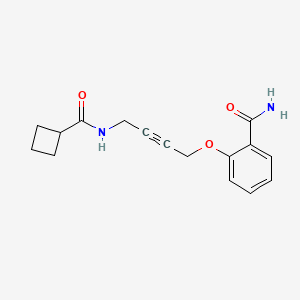

![ethyl 6-methyl-2-[[4-[methyl(phenyl)sulfamoyl]benzoyl]amino]-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2511530.png)

